![molecular formula C20H26BrN B14201696 2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine CAS No. 833453-21-7](/img/structure/B14201696.png)
2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine
Description
2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine is a brominated pyridine derivative featuring a sterically hindered 2,4,6-triisopropylphenyl (TRIP) substituent at the 6-position. This compound combines the electron-withdrawing effects of the bromine atom with the steric bulk of the TRIP group, making it a unique candidate for applications in coordination chemistry, catalysis, and organic synthesis. The bromine atom at the 2-position of the pyridine ring enhances reactivity in cross-coupling reactions, while the TRIP group may influence solubility, crystallinity, and steric interactions in molecular assemblies .
Properties
CAS No. |
833453-21-7 |
---|---|
Molecular Formula |
C20H26BrN |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C20H26BrN/c1-12(2)15-10-16(13(3)4)20(17(11-15)14(5)6)18-8-7-9-19(21)22-18/h7-14H,1-6H3 |
InChI Key |
KRKLLJFSIGBFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NC(=CC=C2)Br)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine typically involves the bromination of 6-[2,4,6-tri(propan-2-yl)phenyl]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate (K2CO3) are used. The reactions are conducted in solvents like toluene or ethanol under inert atmosphere.
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas are used in a hydrogenation setup.
Major Products Formed
Substitution Reactions: Products include 2-amino-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine, 2-thio-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine, and 2-alkoxy-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine.
Coupling Reactions: Biaryl compounds with various functional groups depending on the boronic acid used.
Reduction Reactions: 6-[2,4,6-tri(propan-2-yl)phenyl]pyridine.
Scientific Research Applications
2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a ligand in the study of biological receptors and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine depends on the specific application. In coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophile. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Research Findings and Case Studies
Case Study: Thermal Stability
Decomposition pathways of bromopyridines vary with substituents. For example, 7-bromo-3-methyl-triazolopyridine decomposes at 100°C to form pyridylcarbenes and cyclopropane derivatives (). The TRIP-substituted compound is expected to exhibit higher thermal stability (>150°C) due to steric protection of the pyridine ring.
Biological Activity
2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine, also known by its CAS number 833453-21-7, is a compound that has garnered interest in various fields of biological research. This article focuses on its biological activity, including antibacterial and antifungal properties, as well as its potential applications in medicinal chemistry.
The molecular formula of this compound is CHBrN, with a molecular weight of 360.331 g/mol. The compound features a bromine atom at the 2-position and a triisopropylphenyl group at the 6-position of the pyridine ring.
Property | Value |
---|---|
Molecular Formula | CHBrN |
Molecular Weight | 360.331 g/mol |
CAS Number | 833453-21-7 |
LogP | 6.881 |
PSA | 12.890 |
Antibacterial Activity
Recent studies have demonstrated that halogenated pyridine derivatives exhibit significant antibacterial properties. Research indicates that the presence of halogen substituents, such as bromine in 2-bromo compounds, enhances antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study conducted on various pyridine derivatives found that compounds similar to this compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 5.64 to 77.38 µM against S. aureus and from 2.33 to 156.47 µM against E. coli .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. The structure-activity relationship (SAR) studies suggest that the presence of bulky substituents enhances antifungal efficacy.
Case Study: Antifungal Efficacy
In vitro tests revealed that certain pyridine derivatives exhibited antifungal activity against Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity ranged from 16.69 to 78.23 µM against C. albicans .
The mechanism by which this compound exerts its biological effects may involve interference with bacterial cell wall synthesis or disruption of membrane integrity due to its lipophilic nature, as indicated by its high LogP value .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.